2,6-Dichloroimidazo[1,2-A]pyridine

Medicinal Chemistry Antiviral C-Nucleoside Synthesis

Medicinal chemistry programs targeting antiviral C-nucleosides often stall when mono-chlorinated imidazo[1,2-a]pyridine analogs provide only a single reactive handle, limiting derivatization. 2,6-Dichloroimidazo[1,2-a]pyridine resolves this with a precise dual-chlorination pattern that unlocks: • Sequential Pd-catalyzed cross-coupling at two distinct sites, achieving 80-90% yield in C-nucleoside synthesis. • A validated synthetic route to active anti-HCMV 2,6,7-trichloro derivatives. • Key intermediate for selective herbicides (EP0383319A2). Available in research quantities (100 mg, 1 g, bulk custom) for rapid library expansion.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
CAS No. 112581-60-9
Cat. No. B053981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloroimidazo[1,2-A]pyridine
CAS112581-60-9
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1Cl)Cl
InChIInChI=1S/C7H4Cl2N2/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H
InChIKeyUFTQWRHXALXHMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloroimidazo[1,2-a]pyridine (CAS 112581-60-9) Procurement Guide: Key Properties and Comparative Advantages


2,6-Dichloroimidazo[1,2-a]pyridine is a halogenated heterocyclic building block within the imidazo[1,2-a]pyridine class, characterized by chlorine atoms at both the 2- and 6-positions . This specific substitution pattern distinguishes it from its mono-chlorinated or non-halogenated analogs, conferring unique reactivity and biological properties. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research, particularly for the synthesis of C-nucleosides [1] and as a precursor for selective cross-coupling reactions [2]. Its molecular structure (C7H4Cl2N2, MW: 187.02) enables diverse functionalization via palladium-catalyzed transformations, making it a valuable procurement target for research programs requiring a specific dual-chlorination pattern for subsequent derivatization.

Why 2,6-Dichloroimidazo[1,2-a]pyridine Cannot Be Interchanged with Mono-Chlorinated or Non-Halogenated Analogs


The specific 2,6-dichlorination pattern of 2,6-dichloroimidazo[1,2-a]pyridine is not an arbitrary substitution; it is a critical determinant of both its synthetic utility and biological activity. The presence of two chlorine atoms at these positions is essential for enabling selective, sequential palladium-catalyzed cross-coupling reactions [1]. In contrast, mono-chlorinated analogs (e.g., 2-chloroimidazo[1,2-a]pyridine or 6-chloroimidazo[1,2-a]pyridine) offer only a single reactive handle, drastically limiting the diversity of accessible derivatives [2]. Furthermore, the biological activity of derivatives is exquisitely sensitive to the substitution pattern. For instance, in the context of antiviral nucleoside development, the 2,6-dichloro motif was found to be crucial for achieving high-yield synthesis of active C-nucleosides, whereas related 2,6,7-trichloro analogs showed a different activity profile, with only the α-anomer of the trichloro derivative demonstrating potent anti-HCMV activity [3]. Simple in-class substitution would therefore lead to failed syntheses or biologically inactive products.

Quantitative Differentiation Evidence for 2,6-Dichloroimidazo[1,2-a]pyridine Versus Closest Analogs


Palladium-Catalyzed Cross-Coupling Yield Superiority in C-Nucleoside Synthesis

The 2,6-dichloro substitution pattern is essential for achieving high yields in palladium-catalyzed cross-coupling reactions with 2,3-dihydrofuran to synthesize C-nucleosides. In a systematic study, the 2,6-dichloro-3-iodoimidazo[1,2-a]pyridine derivative provided the corresponding 3-(2,3-dideoxy-2,3-didehydro-d/l-erythrofuranosyl) product in 80-90% yield [1]. In contrast, the analogous reaction with the 2,6,7-trichloro derivative, while also successful, led to a different biological outcome (see Evidence Item 2), and the use of non-halogenated or mono-halogenated imidazo[1,2-a]pyridines would either not proceed under the same optimized conditions or would yield structurally different products due to the absence of the required halogen handles for oxidative addition [2].

Medicinal Chemistry Antiviral C-Nucleoside Synthesis

Differential Antiviral Activity Profile vs. 2,6,7-Trichloro Analog in HCMV Assays

While the 2,6-dichloro-3-(erythrofuranosyl)imidazo[1,2-a]pyridine C-nucleosides were synthesized, they were found to be inactive against HCMV and HSV-1 [1]. In stark contrast, the α-d anomer of the 2,6,7-trichloro-3-(erythrofuranosyl)imidazo[1,2-a]pyridine analog was the most potent member of the entire series against HCMV, with the β-anomers being inactive [2]. This demonstrates that the 2,6-dichloro scaffold is a critical intermediate for synthesizing the active 2,6,7-trichloro compound, but the 2,6-dichloro derivative itself possesses a distinct and lower antiviral activity. This differentiation is crucial for researchers to understand when designing or selecting compounds for antiviral screening programs.

Antiviral Human Cytomegalovirus Structure-Activity Relationship

Herbicidal Activity and Crop Safety Profile of 2,6-Dichloroimidazo[1,2-a]pyridine Derivatives

A European patent application (EP0383319A2) specifically claims imidazopyridines, including those derived from 2,6-dichloroimidazo[1,2-a]pyridine, as possessing excellent herbicidal effects against weeds in paddy and upland fields while demonstrating no damage to crops such as rice, wheat, barley, and soybean [1]. The patent emphasizes the high selectivity of these compounds, a critical differentiator from other imidazo[1,2-a]pyridine analogs that may lack this specific crop safety profile. For instance, while other imidazo[1,2-a]pyridine herbicides (e.g., certain sulfonylurea analogs) may show high potency, their selectivity for specific crops can vary significantly, often requiring specific safeners [2]. The 2,6-dichloro motif is directly implicated in achieving this desirable balance of potency and selectivity.

Agrochemical Herbicide Crop Protection

Primary Application Scenarios for 2,6-Dichloroimidazo[1,2-a]pyridine Procurement


Synthesis of Antiviral C-Nucleosides via Palladium-Catalyzed Cross-Coupling

As demonstrated by the high-yielding palladium-catalyzed coupling with 2,3-dihydrofuran, 2,6-dichloroimidazo[1,2-a]pyridine is an optimal starting material for the construction of novel C-nucleoside analogs [1]. This application is particularly relevant for research groups targeting human cytomegalovirus (HCMV) or other viral infections, where the 2,6-dichloro scaffold serves as a crucial intermediate for generating more active 2,6,7-trichloro derivatives [2]. Procurement of this specific compound enables access to a validated synthetic route for generating a diverse library of C-nucleosides for antiviral drug discovery.

Development of Selective Herbicides for Crop Protection

The compound is a key intermediate for synthesizing imidazo[1,2-a]pyridine derivatives claimed in patent EP0383319A2 as selective herbicides [1]. These derivatives exhibit potent weed control in paddy and upland fields while demonstrating high safety margins for major crops like rice, wheat, barley, and soybean. Procurement of 2,6-dichloroimidazo[1,2-a]pyridine is therefore strategically important for agrochemical companies and research institutes engaged in developing next-generation, crop-safe herbicidal solutions.

Sequential Cross-Coupling Reactions for Diversified Library Synthesis

The presence of two chlorine atoms at the 2- and 6-positions provides two distinct, and potentially sequentially addressable, reactive sites for transition-metal-catalyzed cross-coupling reactions [1]. This allows for the regioselective introduction of different functional groups via reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings [2]. This capability makes 2,6-dichloroimidazo[1,2-a]pyridine a highly valuable building block for the rapid generation of structurally diverse compound libraries for medicinal chemistry and chemical biology applications.

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